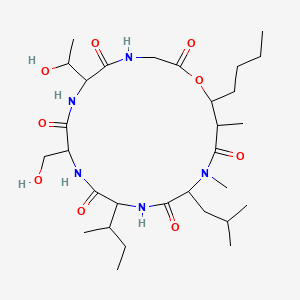
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone is a minor component of the antibiotic complex SF-1902, which is also known as globomycin. This compound was isolated from the culture of Streptomyces hygroscopicus SF-1902. It is part of a group of neutral antibiotics that have shown significant antibacterial activity. The SF-1902 complex contains several components, with SF 1902A2 being one of the newly identified members .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone involves the fermentation of Streptomyces hygroscopicus SF-1902. The fermentation broth is extracted with ethyl acetate, and the mycelia are extracted with acetone. The SF-1902 complex is then isolated by repeated chromatography over silica gel, followed by crystallization from aqueous acetonitrile .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods. The fermentation process is scaled up, and the extraction is performed using large volumes of solvents. The isolated complex is then purified using industrial-scale chromatography and crystallization techniques .
化学反応の分析
Types of Reactions
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its antibacterial activity or to study its structure-activity relationship .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions include modified versions of SF 1902A2 with different alkyl chain lengths or altered amino acid residues. These modifications can significantly impact the antibacterial activity of the compound .
科学的研究の応用
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone has several scientific research applications:
作用機序
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. By binding to these enzymes, SF 1902A2 prevents the formation of the cell wall, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Similar compounds to 12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone include other members of the SF-1902 complex, such as SF 1902A3, SF 1902A4a, and SF 1902A4b. These compounds share similar structures but differ in their alkyl chain lengths and amino acid residues .
Uniqueness
This compound is unique due to its specific structure, which includes a 3-hydroxy-2-methylheptanoic acid moiety. This structure contributes to its distinct antibacterial activity compared to other members of the SF-1902 complex .
特性
CAS番号 |
74504-50-0 |
|---|---|
分子式 |
C30H53N5O9 |
分子量 |
627.8 g/mol |
IUPAC名 |
12-butan-2-yl-19-butyl-6-(1-hydroxyethyl)-9-(hydroxymethyl)-16,18-dimethyl-15-(2-methylpropyl)-1-oxa-4,7,10,13,16-pentazacyclononadecane-2,5,8,11,14,17-hexone |
InChI |
InChI=1S/C30H53N5O9/c1-9-11-12-22-18(6)30(43)35(8)21(13-16(3)4)27(40)33-24(17(5)10-2)29(42)32-20(15-36)26(39)34-25(19(7)37)28(41)31-14-23(38)44-22/h16-22,24-25,36-37H,9-15H2,1-8H3,(H,31,41)(H,32,42)(H,33,40)(H,34,39) |
InChIキー |
FGESHKULHDNOBC-UHFFFAOYSA-N |
SMILES |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
正規SMILES |
CCCCC1C(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)O1)C(C)O)CO)C(C)CC)CC(C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-[2-[2-[2-[2-(2-Hexadecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B1622490.png)
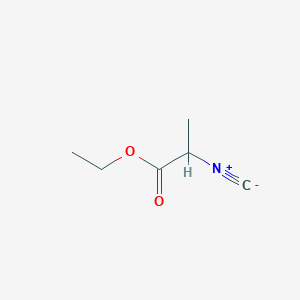
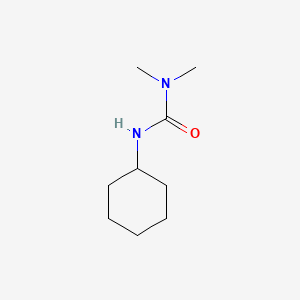
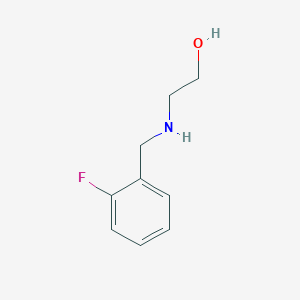

![N-[(3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1622499.png)
![2-[(Thiophen-3-ylmethyl)-amino]-ethanol](/img/structure/B1622500.png)
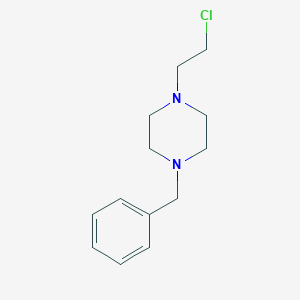
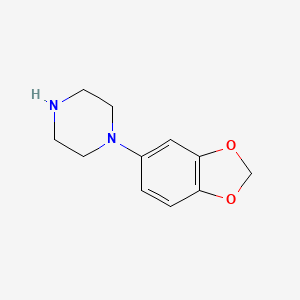
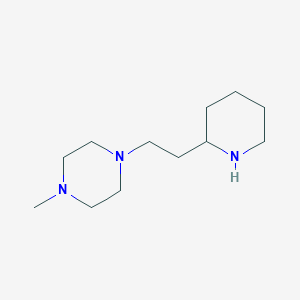
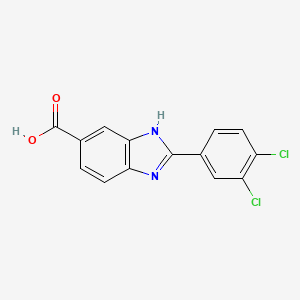
![2-chloro-N-[(4-chlorophenyl)(phenyl)methyl]acetamide](/img/structure/B1622506.png)
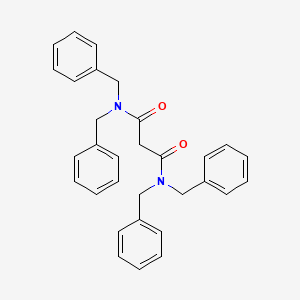
![4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B1622509.png)
